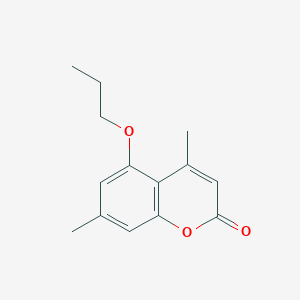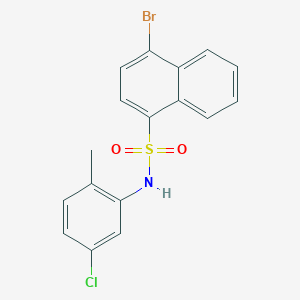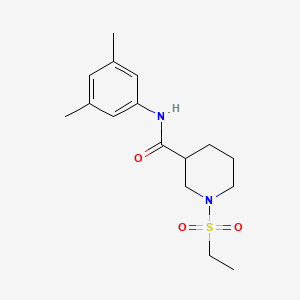
N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide
Descripción general
Descripción
N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide, also known as CBR-5884, is a small molecule compound that has gained significant interest in scientific research due to its potential therapeutic applications. CBR-5884 is a selective antagonist of the TRPC5 ion channel, which is involved in various physiological processes, including calcium signaling, neuronal excitability, and immune response.
Mecanismo De Acción
N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide acts as a selective antagonist of the TRPC5 ion channel, which is a non-selective cation channel that is permeable to calcium ions. The TRPC5 channel is activated by various stimuli, including G protein-coupled receptors, growth factors, and mechanical stress. The activation of TRPC5 channels leads to an influx of calcium ions into the cell, which triggers various downstream signaling pathways. N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide blocks the influx of calcium ions through TRPC5 channels, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide inhibits TRPC5-mediated calcium influx in various cell types, including neurons, smooth muscle cells, and immune cells. In vivo studies have shown that N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide has antihypertensive effects in animal models of hypertension and reduces chronic pain in animal models of neuropathic pain. N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to have immunomodulatory effects, including the inhibition of T cell activation and the reduction of pro-inflammatory cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide has several advantages for lab experiments, including its selectivity and potency as a TRPC5 channel antagonist. The compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide has some limitations for lab experiments, including its low solubility in water and its complex synthesis method. These limitations may make it challenging to use N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide. One potential direction is the further characterization of its mechanism of action and downstream signaling pathways. Another direction is the investigation of its therapeutic potential in various diseases, including hypertension, chronic pain, and neurodegenerative disorders. Additionally, the development of more potent and selective TRPC5 channel antagonists based on the structure of N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide may lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to have a selective and potent inhibitory effect on TRPC5 channels, which are involved in the regulation of calcium signaling in various cell types. TRPC5 channels have been implicated in the pathogenesis of various diseases, including hypertension, chronic pain, and neurodegenerative disorders. Therefore, N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide has potential therapeutic applications in the treatment of these diseases.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-16-9-4-13(5-10-16)12-22-20(23)18-11-8-15-7-6-14-2-1-3-17(18)19(14)15/h1-5,8-11H,6-7,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCMGXVQUXHYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4656326.png)
![2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4656334.png)
![N-(2-chlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656350.png)






![3-({[2-(3-chlorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4656403.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4656405.png)

![N-(4-{4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4656415.png)
![dimethyl 2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4656418.png)